molecular formula C7H5BrF3NO3S B13450163 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13450163
M. Wt: 320.09 g/mol
InChI Key: CFOLRVVYNQFKJC-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:

4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride+NH3This compound+HCl\text{4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride+NH3​→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, etc.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include amines or other reduced forms of the sulfonamide group.

    Coupling reactions: Products are typically biaryl compounds.

Scientific Research Applications

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
  • 4-Bromo-3-fluorobenzenesulfonamide
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5BrF3NO3S

Molecular Weight

320.09 g/mol

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5BrF3NO3S/c8-5-2-1-4(16(12,13)14)3-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

CFOLRVVYNQFKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)Br

Origin of Product

United States

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